Salicylazobenzoic acid
Overview
Description
Salicylazobenzoic acid is a chemical compound known for its therapeutic potential, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis . It is a 5-azo derivative of 5-aminosalicylic acid, designed to minimize the side effects associated with other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylazobenzoic acid can be synthesized through the azo coupling reaction between salicylic acid and 4-aminobenzoic acid. The reaction typically involves the diazotization of 4-aminobenzoic acid followed by coupling with salicylic acid under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The azo group in this compound can be reduced to form the corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Salicylazobenzoic acid has diverse applications in scientific research:
Mechanism of Action
Salicylazobenzoic acid exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators by blocking the cyclooxygenase pathway, similar to other nonsteroidal anti-inflammatory drugs . The compound targets molecular pathways involved in inflammation, reducing symptoms and promoting healing in conditions like ulcerative colitis .
Comparison with Similar Compounds
Sulfasalazine: Another 5-aminosalicylic acid derivative used in treating inflammatory bowel diseases.
Balsalazide: A prodrug that releases 5-aminosalicylic acid in the colon.
Uniqueness: Salicylazobenzoic acid is unique in its design to minimize side effects while maintaining therapeutic efficacy. Its structure allows for targeted delivery and action in the gastrointestinal tract, making it a valuable alternative to other treatments with fewer adverse effects .
Properties
IUPAC Name |
5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGBRQYZHTBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020133, DTXSID00860803 | |
Record name | Benzalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64896-26-0 | |
Record name | Salicylazobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALICYLAZOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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